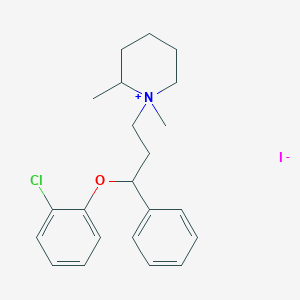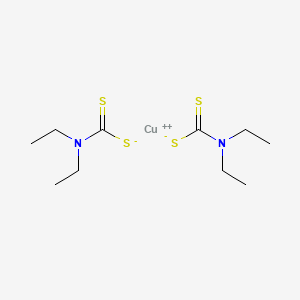![molecular formula C20H34N2O8 B1211308 5-[10-(5-Methoxy-1,5-dioxopentyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoic acid methyl ester](/img/structure/B1211308.png)
5-[10-(5-Methoxy-1,5-dioxopentyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[10-(5-methoxy-1,5-dioxopentyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoic acid methyl ester is a fatty acid methyl ester.
Scientific Research Applications
Haptens and Antibody Production
- Haptens containing dioxaphosphorinan methoxyacetic acid linker arms have been synthesized for producing antibodies against organophosphate pesticides. These haptens, when conjugated to proteins, generate polyclonal sera recognizing pesticides with high specificity (ten Hoeve et al., 1997).
Synthesis of Nitrogen-containing Heterocycles
- Research on the synthesis of nitrogen-containing heterocycles involved transformations of substituted 2-diazopentane-1,3,5-triones, showing the versatility of these compounds in creating various heterocyclic structures (Kutkovaya et al., 2003).
Antiinflammatory Agents
- Synthesis of new 4,5-dihydro-5-oxoisoxazole derivatives aimed at creating potential antiinflammatory agents, demonstrating the compound's utility in medicinal chemistry (Abignente et al., 1983).
Catalysis and Chemical Transformations
- 5-methoxy-2-furyl carbinols were catalytically converted into 4-ylidene-butenolides and 4-oxo-2-enoic acid methyl esters, highlighting the compound's role in facilitating important chemical transformations (D’Auria et al., 1980).
Fatty Acid Studies
- The compound has been used in studies of fatty acids, particularly in examining oxymercuration-demercuration reactions of fatty esters, which is important in understanding chemical properties and reactions of lipids (Lam et al., 1976).
Progenitors for Amino Acids
- Derivatives of the compound have been evaluated as progenitors for the amino acid methyldopa, an important aspect in drug development and bioavailability studies (Saari et al., 1984).
properties
Product Name |
5-[10-(5-Methoxy-1,5-dioxopentyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoic acid methyl ester |
|---|---|
Molecular Formula |
C20H34N2O8 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl 5-[10-(5-methoxy-5-oxopentanoyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoate |
InChI |
InChI=1S/C20H34N2O8/c1-27-19(25)7-3-5-17(23)21-9-13-29-15-11-22(12-16-30-14-10-21)18(24)6-4-8-20(26)28-2/h3-16H2,1-2H3 |
InChI Key |
GLDWTAOVLTUKIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(=O)N1CCOCCN(CCOCC1)C(=O)CCCC(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-formamido-4-methylsulfanylbutanoate](/img/structure/B1211225.png)
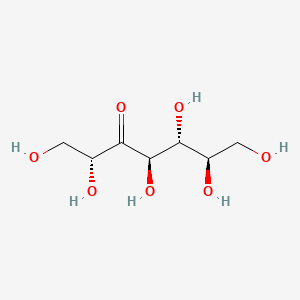
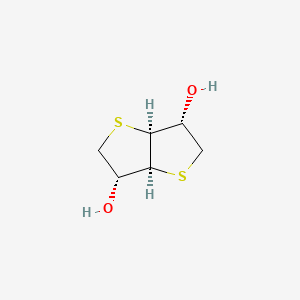
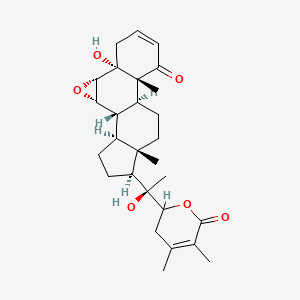
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1211232.png)
![3-[4-[4-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B1211236.png)
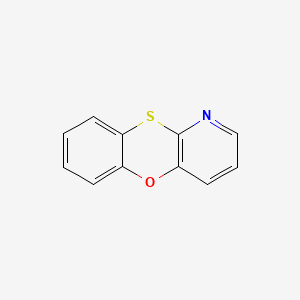
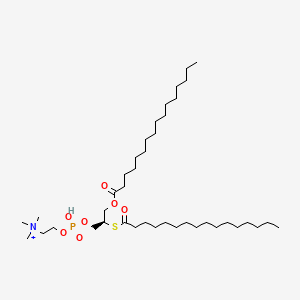
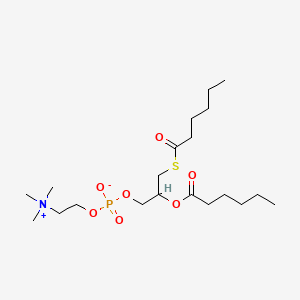
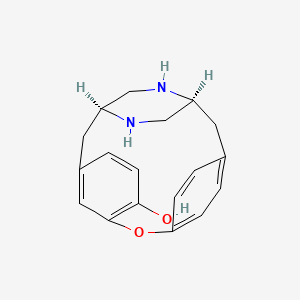
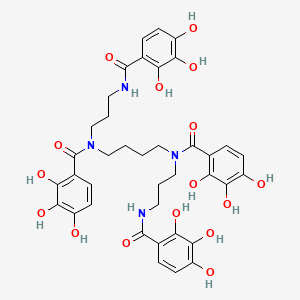
![7-chloro-2-[2-[3-[[7-[2-(2H-tetrazol-5-yl)ethyl]indol-1-yl]methyl]phenyl]ethenyl]quinoline](/img/structure/B1211245.png)
